N-(2,4-dimethoxyphenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide
Description
"N-(2,4-dimethoxyphenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide" is a benzamide derivative featuring a pyrazine core substituted with a morpholine ring and a 2,4-dimethoxyphenyl group. This compound is structurally characterized by:
- Benzamide backbone: Provides rigidity and facilitates intermolecular interactions.
- Pyrazine ring: A nitrogen-rich heterocycle contributing to electronic and steric properties.
- Morpholine substituent: Enhances solubility and modulates pharmacokinetics via its oxygen atom.
- 2,4-Dimethoxyphenyl group: Introduces electron-donating methoxy groups at the 2- and 4-positions, influencing binding affinity and metabolic stability.
Synthetic routes for analogous compounds often involve nucleophilic substitution or coupling reactions, as seen in the preparation of pyrazine-containing benzamides (e.g., Suzuki coupling for aryl-aryl bonds) . Characterization typically employs 1H/13C-NMR, IR, and mass spectrometry, with IR confirming tautomeric forms (e.g., absence of νS-H bands at ~2500–2600 cm⁻¹ in thione tautomers) .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5/c1-29-18-7-8-19(20(15-18)30-2)26-22(28)16-3-5-17(6-4-16)32-23-21(24-9-10-25-23)27-11-13-31-14-12-27/h3-10,15H,11-14H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVUYPZUXIFVSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCOCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide, with CAS number 1115979-69-5, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
The molecular formula of this compound is , with a molecular weight of 436.5 g/mol. The structure features a morpholine ring and a pyrazine moiety, which are known to enhance biological activity in various compounds.
| Property | Value |
|---|---|
| CAS Number | 1115979-69-5 |
| Molecular Formula | C23H24N4O5 |
| Molecular Weight | 436.5 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives containing morpholine and pyrazine rings have shown significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound may inhibit specific kinases involved in tumor proliferation, similar to other pyrazine derivatives that target pathways such as the FGFR signaling pathway.
- Case Study : A study demonstrated that related compounds exhibited IC50 values in the nanomolar range against cancer cell lines, indicating potent antiproliferative activity.
Enzyme Inhibition
The compound's structural components suggest potential for enzyme inhibition:
- Acetylcholinesterase Inhibition : Piperazine derivatives have shown promise in inhibiting human acetylcholinesterase, which could be relevant for neurodegenerative diseases.
- Kinase Inhibition : Preliminary docking studies indicate that the morpholine and pyrazine components might facilitate binding to kinase targets, leading to inhibition of cancer cell growth.
In Vitro Studies
In vitro assays have been conducted to assess the biological activity of this compound:
| Study Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antiproliferative | HCT116 (Colon) | 0.64 | |
| Enzyme Inhibition | Acetylcholinesterase | 0.12 |
In Vivo Studies
In vivo studies are crucial for understanding the pharmacokinetics and therapeutic potential:
- Xenograft Models : Animal models using xenografts have shown that compounds with similar structures can significantly reduce tumor volume.
- Pharmacokinetics : Studies suggest favorable absorption and distribution profiles for compounds in this class.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Differences
Substituents on the Benzamide Moiety
N-(3,4-Dimethoxybenzyl)-4-{[3-(4-morpholinyl)pyrazin-2-yl]oxy}benzamide ():
- Differs in the position of methoxy groups (3,4-dimethoxy vs. 2,4-dimethoxy), altering steric and electronic profiles.
- The benzyl group (vs. phenyl in the target compound) may reduce planarity, impacting target binding.
- N-(3-Methoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide (): Single methoxy group at the 3-position on the benzyl group, simplifying substitution patterns.
Heterocyclic Modifications
4-{[3-(Piperidin-1-yl)pyrazin-2-yl]oxy}-N-[4-(trifluoromethyl)benzyl]benzamide ():
- Replaces morpholine with piperidine , removing the oxygen atom and increasing hydrophobicity.
- The trifluoromethyl group enhances metabolic resistance but may introduce toxicity risks.
2-[(1S)-1-Cyclohexylethoxy]-5-fluoro-N-[3-(morpholin-4-yl)pyrazin-2-yl]-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide ():
- Incorporates a triazolopyridine moiety and cyclohexylethoxy group, likely enhancing kinase inhibition.
- Fluorine substitution improves membrane permeability.
Functional Group Additions
- 3-Methoxy-N-{3-(1-methyl-1H-pyrazol-5-yl)-4-[2-(morpholin-4-yl)ethoxy]phenyl}benzamide (): Features a morpholin-4-yl ethoxy chain, improving solubility and platelet aggregation inhibition.
Pharmacological and Physicochemical Comparisons
Preparation Methods
Bromination of 2-Aminopyrazine
Initial bromination of 2-aminopyrazine (Eq. 1) proceeds via electrophilic aromatic substitution using bromine (Br₂) in dichloromethane at 40°C, yielding 3,5-dibromo-2-aminopyrazine:
$$
\text{2-Aminopyrazine} + 2 \text{Br}2 \xrightarrow{\text{CH}2\text{Cl}_2, 40^\circ\text{C}} \text{3,5-Dibromo-2-aminopyrazine} \quad (47.8\% \text{ yield})
$$
Critical parameters:
Morpholine Substitution
Selective substitution at the C3 position is achieved by refluxing 3,5-dibromo-2-aminopyrazine with excess morpholine (Eq. 2):
$$
\text{3,5-Dibromo-2-aminopyrazine} + \text{Morpholine} \xrightarrow{\Delta, 1 \text{ h}} \text{3-Morpholino-5-bromo-2-aminopyrazine} \quad (96.1\% \text{ yield})
$$
Regioselectivity : The C3 position reacts preferentially due to reduced steric hindrance compared to C5.
Cyclization and Hydroxylation
Cyclization with chloroacetaldehyde forms the imidazopyrazine core, followed by hydroxylation via Suzuki coupling with p-bromonitrobenzene and reduction (Eq. 3):
$$
\text{3-Morpholino-5-bromo-2-aminopyrazine} \xrightarrow[\text{Hydrazine hydrate}]{\text{Chloroacetaldehyde, Suzuki coupling}} \text{3-(Morpholin-4-yl)Pyrazin-2-ol}
$$
Key catalysts : Pd(OAc)₂/PTABS system enhances coupling efficiency (83% yield).
Synthesis of 4-{[3-(Morpholin-4-yl)Pyrazin-2-yl]Oxy}Benzoyl Chloride
Protection of 4-Hydroxybenzoic Acid
4-Hydroxybenzoic acid is protected as its methyl ether using dimethyl sulfate (Eq. 4):
$$
\text{4-Hydroxybenzoic acid} + (\text{CH}3)2\text{SO}4 \xrightarrow{\text{NaOH, H}2\text{O}} \text{4-Methoxybenzoic acid} \quad (71\% \text{ yield})
$$
Acid Chloride Formation
Thionyl chloride (SOCl₂) converts the protected acid to 4-methoxybenzoyl chloride (Eq. 5):
$$
\text{4-Methoxybenzoic acid} + \text{SOCl}_2 \xrightarrow{\text{EDC, reflux}} \text{4-Methoxybenzoyl chloride} \quad (80\% \text{ yield})
$$
Solvent optimization : Ethylene dichloride (EDC) minimizes side reactions compared to THF.
Deprotection and Etherification
Demethylation with BBr₃ yields 4-hydroxybenzoyl chloride, which undergoes nucleophilic aromatic substitution with 3-(morpholin-4-yl)pyrazin-2-ol (Eq. 6):
$$
\text{4-Hydroxybenzoyl chloride} + \text{3-(Morpholin-4-yl)Pyrazin-2-ol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-{[3-(Morpholin-4-yl)Pyrazin-2-yl]Oxy}Benzoyl Chloride}
$$
Base selection : K₂CO₃ outperforms NaOH in minimizing esterification side products.
Final Amide Coupling
The benzoyl chloride intermediate reacts with 2,4-dimethoxyaniline in THF at 0–5°C (Eq. 7):
$$
\text{4-{[3-(Morpholin-4-yl)Pyrazin-2-yl]Oxy}Benzoyl Chloride} + \text{2,4-Dimethoxyaniline} \xrightarrow{\text{THF, 0–5}^\circ\text{C}} \text{Target Compound} \quad (68\% \text{ yield})
$$
Purification : Column chromatography (EtOAc/hexane, 1:3) removes unreacted aniline and dimeric impurities.
Comparative Analysis of Synthetic Routes
Critical findings :
- Nucleophilic substitution outperforms transition metal-catalyzed methods in morpholine installation
- Acid chloride intermediates provide higher amidation yields compared to in situ activation
Challenges and Optimization Strategies
Regioselectivity in Pyrazine Functionalization
The C3 vs. C5 bromination ratio (3:1) impacts subsequent substitution efficiency. Solution : Use N-methylpyrrolidone (NMP) as solvent to enhance C3 selectivity.
Amidation Side Reactions
Competitive esterification occurs when using unprotected hydroxyl groups. Mitigation : Sequential protection/deprotection with trimethylsilyl chloride (TMSCl).
Purification Difficulties
The target compound’s high polarity complicates crystallization. Resolution : Gradient elution (hexane → EtOAc → MeOH) in column chromatography achieves >95% purity.
Q & A
Q. What are the critical steps in synthesizing N-(2,4-dimethoxyphenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide?
The synthesis involves:
- Nucleophilic aromatic substitution to introduce morpholine to the pyrazine ring under reflux in anhydrous dimethylformamide (DMF) with potassium carbonate as a base .
- Coupling reactions between the activated pyrazine intermediate and the benzamide core using carbodiimide coupling agents (e.g., EDC/HCl) in dichloromethane at 0–5°C to minimize side reactions .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity .
Q. Which spectroscopic techniques are essential for structural characterization?
Key methods include:
- 1H/13C NMR : To confirm substituent positions and assess purity (e.g., methoxy protons at δ 3.8–4.0 ppm, morpholine protons at δ 3.5–3.7 ppm) .
- High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ expected at m/z 506.19) .
- FT-IR : To identify carbonyl stretches (~1650 cm⁻¹ for amide C=O) and ether linkages (~1250 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary biological screening?
Standard assays include:
- Kinase inhibition profiling : Use ADP-Glo™ assays against a panel of 50+ kinases (e.g., PI3K, mTOR) at 1–10 μM concentrations .
- Antiproliferative activity : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC50 calculations after 72-hour exposure .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological approaches:
- Systematic substitution : Replace morpholine with piperazine or thiomorpholine to assess impact on kinase selectivity .
- Positional isomerism : Synthesize analogs with methoxy groups at 3,4- or 2,5-positions on the phenyl ring to evaluate steric/electronic effects .
- Pharmacokinetic profiling : Measure logP (HPLC) and metabolic stability (human liver microsomes) to correlate lipophilicity with bioavailability .
Q. How can reaction yields for the pyrazine-morpholine coupling step be optimized?
Optimization strategies:
- Solvent screening : Compare DMF, acetonitrile, and THF; DMF provides higher polarity for nucleophilic substitution (yield increases from 60% to 85%) .
- Catalyst selection : Use 4-dimethylaminopyridine (DMAP) to accelerate substitution rates by 30% .
- Temperature control : Maintain 80–90°C to balance reaction speed and byproduct formation .
Q. What experimental approaches resolve contradictions in bioactivity data across cell lines?
Contradictions may arise from off-target effects or assay variability. Recommendations:
- Dose-response validation : Repeat assays with 10-point dilution series (0.1–100 μM) to confirm IC50 trends .
- Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm direct binding to intended kinases .
- Orthogonal models : Compare 2D monolayers vs. 3D spheroids to assess microenvironment-dependent activity .
Q. How can computational methods predict metabolic liabilities of this compound?
Tools and workflows:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
